molecular formula C9H15ClN4O B13534051 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide

Katalognummer: B13534051
Molekulargewicht: 230.69 g/mol
InChI-Schlüssel: NEMQPXPQHZEWCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide is a synthetic organic compound characterized by the presence of an amino group, a pyrazole ring, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with an appropriate amine to form the butanamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the chloro substituent, resulting in the formation of reduced pyrazole derivatives or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole derivatives or dechlorinated products.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: Lacks the methyl group on the pyrazole ring.

    2-Amino-4-(3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide: Lacks the chloro substituent.

    2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-butanamide: Lacks the methyl group on the butanamide backbone.

Uniqueness

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15ClN4O

Molekulargewicht

230.69 g/mol

IUPAC-Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)5-14(13-6)4-3-9(2,12)8(11)15/h5H,3-4,12H2,1-2H3,(H2,11,15)

InChI-Schlüssel

NEMQPXPQHZEWCE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1Cl)CCC(C)(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.